molecular formula C17H12N2O6 B5843304 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate

2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate

Cat. No. B5843304
M. Wt: 340.29 g/mol
InChI Key: YAMMVMOTCAFVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate, also known as DPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the class of compounds known as nitrobenzoates, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in many physiological processes, but can also cause cellular damage if their levels become too high. 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate has been shown to be highly selective for certain types of ROS, and can be used to monitor their levels in real-time in living cells and tissues.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate is not fully understood, but it is believed to involve the formation of a covalent adduct with the target molecule. This adduct formation can lead to changes in the electronic structure of the molecule, which can in turn affect its biological activity. In the case of ROS detection, the adduct formation with 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate leads to a change in the fluorescence properties of the molecule, allowing for its detection in biological systems.
Biochemical and Physiological Effects:
2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate has been shown to have a number of biochemical and physiological effects, depending on the specific application. In addition to its use as a fluorescent probe for ROS detection, 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate has also been shown to have potential applications in the treatment of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro, and to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate is its high selectivity for certain types of ROS, which allows for its use as a specific probe in biological systems. Additionally, its fluorescent properties make it easy to detect and monitor in living cells and tissues. However, there are also limitations to its use in lab experiments. For example, 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate can be toxic to cells at high concentrations, and its use may require the use of specialized equipment and techniques.

Future Directions

There are many potential future directions for research involving 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate. One area of interest is the development of new fluorescent probes based on the structure of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate, which may exhibit improved selectivity and sensitivity for certain types of ROS. Additionally, there is ongoing research into the use of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate as a therapeutic agent for the treatment of cancer and other diseases. Finally, there is interest in exploring the potential use of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate in other areas of scientific research, such as neuroscience and environmental monitoring.

Synthesis Methods

The synthesis of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate involves the reaction of 2-(2,5-dioxo-1-pyrrolidinyl)phenylamine with 4-nitrobenzoyl chloride. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, and requires the use of a base, such as triethylamine, to facilitate the formation of the desired product. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.

properties

IUPAC Name

[2-(2,5-dioxopyrrolidin-1-yl)phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c20-15-9-10-16(21)18(15)13-3-1-2-4-14(13)25-17(22)11-5-7-12(8-6-11)19(23)24/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMMVMOTCAFVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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